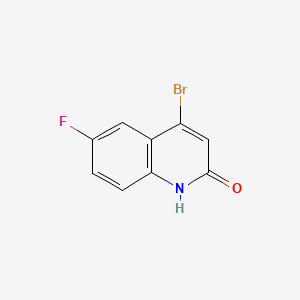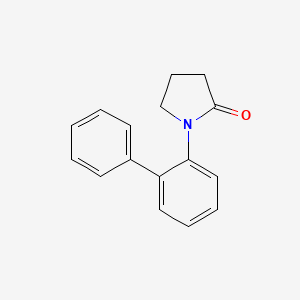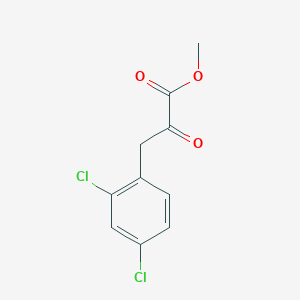![molecular formula C14H13NO4 B13698004 Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation has been reported to yield quinaldine derivatives . This method can be adapted to synthesize the desired compound by selecting suitable starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the development of treatments for neurodegenerative diseases.
Comparación Con Compuestos Similares
Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate can be compared with other similar compounds such as:
- 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(4-methoxyphenyl)acetamide
- 2-(8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)-N-(2-methoxyphenyl)acetamide
- 4-Hydroxy-2-quinolones
These compounds share structural similarities but differ in their functional groups and specific applications. The unique dioxino ring in this compound distinguishes it from other quinoline derivatives, contributing to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-17-14(16)10-5-9-6-12-13(19-4-3-18-12)7-11(9)15-8-10/h5-8H,2-4H2,1H3 |
Clave InChI |
FKBUPOFMMWGTDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)





![Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)




![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)

